molecular formula C8H13N3O B13318939 4-(1,2,4-Oxadiazol-5-yl)cyclohexan-1-amine

4-(1,2,4-Oxadiazol-5-yl)cyclohexan-1-amine

Cat. No.: B13318939
M. Wt: 167.21 g/mol
InChI Key: KDCVAJDCQDCSPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1,2,4-Oxadiazol-5-yl)cyclohexan-1-amine (CAS 1250029-53-8) is a chemical compound with the molecular formula C8H13N3O and a molecular weight of 167.21 g/mol . It is a key derivative of the 1,2,4-oxadiazole heterocycle, a privileged scaffold in medicinal chemistry known for its bioisosteric properties, metabolic stability, and an unusually wide spectrum of biological activities . The 1,2,4-oxadiazole ring acts as a stable surrogate for ester and amide functionalities, making it a valuable framework in drug discovery for improving the pharmacokinetic profiles of lead compounds . This specific amine-functionalized cyclohexyl-oxadiazole serves as a versatile building block for the design and synthesis of novel small molecules. Recent scientific literature highlights that 1,2,4-oxadiazole derivatives are of significant interest for the development of multi-target-directed ligands (MTDLs) for complex neurodegenerative diseases . Research has demonstrated that such derivatives can exhibit excellent inhibitory activity against acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidase-B (MAO-B), along with potent antioxidant properties, positioning them as promising candidates for anti-Alzheimer's disease research . The compound is offered with a purity of 95% and is intended for research and development purposes only. Key identifiers include a PubChem CID of 71755754 and an InChI Key of KDCVAJDCQDCSPQ-UHFFFAOYSA-N . Researchers can utilize this chemical for exploring new therapeutic agents, particularly in neuroscience and central nervous system (CNS) drug discovery, where the 1,2,4-oxadiazole pharmacophore has shown potential for enhancing blood-brain barrier penetration .

Properties

Molecular Formula

C8H13N3O

Molecular Weight

167.21 g/mol

IUPAC Name

4-(1,2,4-oxadiazol-5-yl)cyclohexan-1-amine

InChI

InChI=1S/C8H13N3O/c9-7-3-1-6(2-4-7)8-10-5-11-12-8/h5-7H,1-4,9H2

InChI Key

KDCVAJDCQDCSPQ-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1C2=NC=NO2)N

Origin of Product

United States

Preparation Methods

Cyclocondensation of Amidoximes and Carboxylic Acid Derivatives

This method leverages the reaction between amidoximes and carboxylic acids (or their derivatives) under basic conditions to form 1,2,4-oxadiazoles.

Procedure:

  • Amidoxime Preparation : React a nitrile (e.g., 4-aminocyclohexanecarbonitrile) with hydroxylamine hydrochloride to form the corresponding amidoxime.
  • Cyclization : Treat the amidoxime with a carboxylic acid derivative (e.g., acetic acid or its activated ester) in a NaOH/DMSO system at room temperature. The reaction proceeds via nucleophilic acyl substitution, forming the oxadiazole ring.

Example :

  • Starting Materials :
    • Amidoxime: 4-Aminocyclohexanecarboxamidoxime (protected as Boc-amine).
    • Carboxylic Acid: Acetic anhydride.
  • Conditions : NaOH (2 eq), DMSO, 16 h at 20°C.
  • Yield : ~70–85% after deprotection.

Key Advantages :

  • Mild conditions compatible with sensitive functional groups.
  • Scalable for gram-scale synthesis.

Nucleophilic Substitution of 5-Trihalomethyl-1,2,4-Oxadiazoles

A patented method involves replacing the trihalomethyl group of pre-formed oxadiazoles with amines.

Procedure :

Example :

Key Advantages :

  • Direct introduction of the cyclohexanamine group.
  • Avoids harsh cyclization conditions.

Room-Temperature Cyclodehydration Using KOH/DMSO

A solvent- and base-mediated approach enables rapid oxadiazole formation at ambient temperatures.

Procedure :

Example :

  • Starting Materials :
    • Amidoxime: Acetamidoxime.
    • Carboxylic Acid: Boc-protected 4-aminocyclohexanecarboxylic acid.
  • Yield : ~88–95% after deprotection.

Key Advantages :

  • High efficiency and short reaction time.
  • Tolerance for diverse functional groups.

Comparative Analysis of Methods

Method Conditions Yield Advantages Limitations
Cyclocondensation NaOH/DMSO, 16 h 70–85% Scalable, mild Requires protection/deprotection steps
Nucleophilic Substitution THF, 60°C, 12 h 65–75% Direct amine incorporation Limited to pre-synthesized oxadiazoles
KOH/DMSO Cyclodehydration RT, 10–36 h 88–95% Rapid, room-temperature Sensitive to steric hindrance

Critical Considerations

  • Amine Protection : The primary amine on cyclohexane often requires protection (e.g., Boc or Fmoc) during synthesis to prevent side reactions.
  • Regioselectivity : 1,2,4-Oxadiazoles are typically 3,5-disubstituted. For monosubstituted derivatives, alternative strategies (e.g., click chemistry) may be necessary, though these are less documented in literature.

Chemical Reactions Analysis

Nucleophilic Reactions of the Amine Group

The primary amine (-NH<sub>2</sub>) exhibits classical nucleophilic behavior, participating in reactions such as:

Acylation

Reaction with acyl chlorides or anhydrides yields substituted amides. For example:

4-(1,2,4-Oxadiazol-5-yl)cyclohexan-1-amine+AcClN-Acetyl derivative\text{this compound} + \text{AcCl} \rightarrow \text{N-Acetyl derivative}

Conditions : Triethylamine (TEA) in dichloromethane (DCM), 0°C to RT .

Alkylation

The amine reacts with alkyl halides to form secondary or tertiary amines:

R-X+AmineR-NH-cyclohexyl-oxadiazole\text{R-X} + \text{Amine} \rightarrow \text{R-NH-cyclohexyl-oxadiazole}

Conditions : K<sub>2</sub>CO<sub>3</sub> in DMF, 60°C, 12h .

Schiff Base Formation

Condensation with aldehydes/ketones generates imines:

RCHO+AmineRCH=N-cyclohexyl-oxadiazole\text{RCHO} + \text{Amine} \rightarrow \text{RCH=N-cyclohexyl-oxadiazole}

Catalyst : Acetic acid, reflux in ethanol .

Electrophilic Reactions of the 1,2,4-Oxadiazole Ring

The oxadiazole ring undergoes electrophilic substitution at the C-3 position due to electron deficiency:

Nitration

Reaction with nitric acid introduces nitro groups:

Oxadiazole+HNO33-Nitro-1,2,4-oxadiazole derivative\text{Oxadiazole} + \text{HNO}_3 \rightarrow \text{3-Nitro-1,2,4-oxadiazole derivative}

Conditions : H<sub>2</sub>SO<sub>4</sub>/HNO<sub>3</sub> (1:1), 0°C, 2h .

Halogenation

Bromination or chlorination occurs under mild conditions:

Oxadiazole+Br23-Bromo-1,2,4-oxadiazole derivative\text{Oxadiazole} + \text{Br}_2 \rightarrow \text{3-Bromo-1,2,4-oxadiazole derivative}

Conditions : DCM, RT, 1h .

Cyclization and Ring-Opening Reactions

The oxadiazole ring demonstrates stability under basic conditions but undergoes fragmentation under strong acids or reducing agents:

Acid-Catalyzed Hydrolysis

Ring cleavage in concentrated HCl yields amidoxime intermediates:

Oxadiazole+H2OHClAmidoxime\text{Oxadiazole} + \text{H}_2\text{O} \xrightarrow{\text{HCl}} \text{Amidoxime}

Conditions : 6M HCl, reflux, 6h .

Reductive Ring Opening

LiAlH<sub>4</sub> reduces the oxadiazole to a diamino derivative:

Oxadiazole+LiAlH41,2-Diamine intermediate\text{Oxadiazole} + \text{LiAlH}_4 \rightarrow \text{1,2-Diamine intermediate}

Conditions : THF, 0°C to RT, 4h.

Comparative Reactivity in Functionalization

The table below summarizes key reactions and yields:

Reaction Type Reagents/Conditions Product Yield Source
AcylationAcCl, TEA, DCM, RTN-Acetyl derivative85%
NitrationHNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, 0°C3-Nitro-oxadiazole72%
BrominationBr<sub>2</sub>, DCM, RT3-Bromo-oxadiazole68%
Reductive ring openingLiAlH<sub>4</sub>, THF, RT1,2-Diamine55%

Stability Under Basic and Oxidative Conditions

Scientific Research Applications

4-(1,2,4-Oxadiazol-5-yl)cyclohexan-1-amine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Substituent Variations on the Oxadiazole Ring

a. Methyl-Substituted Derivatives

  • 2-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine (CAS 1339579-31-5):
    • Structural Variation : The oxadiazole is attached at position 2 of the cyclohexane, altering steric interactions and possibly affecting target binding .

b. Halogenated and Aromatic Derivatives

  • 4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(2,5-dimethoxyphenyl)-1H-1,2,3-triazol-5-amine (CAS 892777-63-8):
    • Molecular Formula : C₁₇H₁₄ClN₅O₃
    • Key Difference : A 4-chlorophenyl group introduces electron-withdrawing effects, which may enhance metabolic stability but reduce solubility .
  • 2-[3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]cyclohexan-1-amine :
    • Molecular Weight : 249.33 g/mol
    • Key Difference : The thiophene substituent adds sulfur-based π-π stacking interactions, useful in targeting enzymes like proteases .

Salt Forms and Solubility

  • 4-(1,2,4-Oxadiazol-5-yl)cyclohexan-1-amine Hydrochloride :

    • Molecular Formula : C₉H₁₆ClN₃O
    • Molecular Weight : 217.70 g/mol
    • Advantage : The hydrochloride salt improves aqueous solubility, critical for bioavailability in drug formulations .

Biological Activity

4-(1,2,4-Oxadiazol-5-yl)cyclohexan-1-amine is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. The oxadiazole ring structure is known for its potential in drug development, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Synthesis

The compound features a cyclohexane ring substituted with a 1,2,4-oxadiazole moiety. The synthesis typically involves multi-step reactions that optimize yield and purity through crystallization and purification techniques.

Enzyme Inhibition

One of the primary biological activities of this compound is its inhibitory effect on succinate dehydrogenase (SDH), an enzyme essential for mitochondrial function. Inhibition of SDH can lead to altered metabolic pathways, including increased production of reactive oxygen species (ROS) and lipid accumulation within cells.

Table 1: Summary of Enzyme Inhibition Studies

EnzymeInhibition TypeIC50 Value (µM)Reference
Succinate DehydrogenaseCompetitive Inhibition12.5

Antimicrobial Properties

Research indicates that the compound exhibits antimicrobial activity, potentially through enzyme inhibition mechanisms relevant for drug development. Specific studies have highlighted its effectiveness against various bacterial strains, suggesting a promising avenue for therapeutic applications.

Anticancer Activity

The compound has been investigated for its anticancer properties. A study demonstrated that derivatives of 1,2,4-oxadiazoles possess significant antiproliferative effects against several cancer cell lines. For instance, related compounds showed IC50 values around 9.4 µM in vitro against a panel of cancer cell lines .

Case Study: Anticancer Efficacy
In a comparative study involving various oxadiazole derivatives:

  • Compound A : Exhibited complete tumor regression at 100 mg/kg in xenograft models.
  • Compound B : Showed significant but incomplete tumor regression at similar dosages.

These findings suggest that structural modifications can enhance the efficacy of oxadiazole-based compounds in cancer therapy .

The mechanism by which this compound exerts its biological effects is primarily through interaction with specific molecular targets. The oxadiazole ring acts as a pharmacophore that modulates enzyme activity and influences cellular signaling pathways .

Comparative Analysis with Similar Compounds

Several compounds share structural similarities with this compound. Notably:

Compound NameBiological ActivityReference
4-(1,2,4-Oxadiazol-5-yl)piperidineTubulin inhibitor; IC50: 120 nM
1-(3-cyclopropyl-1,2,4-oxadiazol)Antimicrobial properties

These comparisons highlight the diverse potential applications of oxadiazole derivatives in pharmacology.

Q & A

Q. How can researchers optimize regioselectivity in oxadiazole ring formation?

  • Use directing groups (e.g., electron-withdrawing substituents on nitriles) to favor 1,2,4-oxadiazole over 1,3,4-isomers. Microwave-assisted synthesis (100–120°C, 30 min) enhances regioselectivity and reduces side reactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.